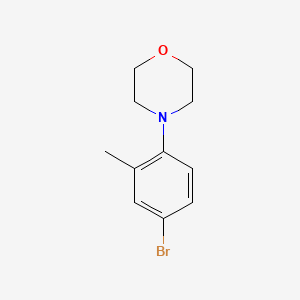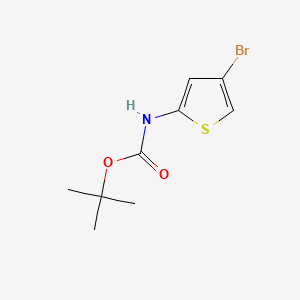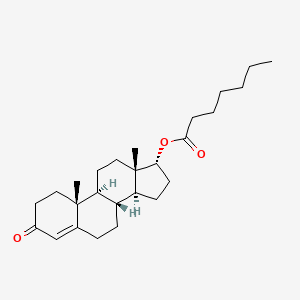
4-(4-Bromo-2-methylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-2-methylphenyl)morpholine is a chemical compound with the CAS Number: 1279032-06-2 . It has a molecular weight of 256.14 and its IUPAC name is this compound . This compound is used in the synthesis of aminoquinoline derivatives as antiviral agents .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H14BrNO . The InChI code for this compound is 1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of morpholine derivatives, including those related to 4-(4-Bromo-2-methylphenyl)morpholine, has been a subject of study due to their potential applications in various fields. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the process of cyclization, reduction, and acidification in morpholine derivative synthesis (Tan Bin, 2011).
- The crystal structure of a morpholine derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized, offering insights into the molecular arrangement and potential for application in materials science (C. Ibiş, N. Deniz, A. F. Tuyun, 2010).
Pharmacological and Biological Activity
- Some morpholine derivatives have been evaluated for their pharmacological activities. For instance, the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was assessed, indicating the potential for use in medicinal chemistry (Tao Yuan, 2012).
- The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi highlights its potential use in addressing drug resistance (M. A. Oliveira et al., 2015).
Chemical Properties and Reactions
- Research on reactions involving morpholine derivatives, such as the reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with morpholine, contributes to the understanding of their chemical behavior and potential applications in synthetic chemistry (V. Potkin, S. K. Petkevich, P. Kurman, 2007).
Applications in Organic Synthesis
- Morpholine derivatives are key intermediates in the synthesis of various compounds, such as anticoagulants like rivaroxaban, demonstrating their importance in organic synthesis and pharmaceutical development (Luo Lingyan et al., 2011).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
将来の方向性
As for future directions, the synthesis and study of morpholine derivatives, including 4-(4-Bromo-2-methylphenyl)morpholine, continue to be an active area of research due to their widespread use in the synthesis of biologically active compounds . Further studies may focus on improving the synthesis process or exploring new applications for these compounds.
特性
IUPAC Name |
4-(4-bromo-2-methylphenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYSJUXPJUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)






